N-cyclopentyl-N'-(4-methylphenyl)ethanediamide
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Overview
Description
N-cyclopentyl-N'-(4-methylphenyl)ethanediamide, also known as CPME, is a chemical compound that belongs to the class of amide derivatives. CPME has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Scientific Research Applications
Chemical Research
N1-cyclopentyl-N2-(p-tolyl)oxalamide is a chemical compound that can be used in various chemical research applications . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis of Functionalized Derivatives
This compound can be used in the synthesis of functionalized derivatives . A series of hydrophobic/hydrophilic well-defined stereoregular cyclic structures– p-tolyl-siloxanes with alkyl, O- and N-containing groups–were obtained as promising reagents for the synthesis of functionalized derivatives .
Drug Development
N1-cyclopentyl-N2-(p-tolyl)oxalamide could potentially be used in drug development . It’s mentioned in the context of removing the N-terminal methionine from nascent proteins .
Mechanism of Action
Target of Action
The primary target of N1-cyclopentyl-N2-(p-tolyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound .
Mode of Action
It is known that the compound interacts with this enzyme, potentially altering its function .
Biochemical Pathways
Given its target, it may influence pathways related to protein synthesis and regulation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its target, it may influence protein synthesis and regulation, potentially affecting cellular functions .
properties
IUPAC Name |
N-cyclopentyl-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-6-8-12(9-7-10)16-14(18)13(17)15-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRVKTSDEROBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(p-tolyl)oxalamide |
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